4,6-Dimethoxy-1H-indazole-3-carbaldehyde
Overview
Description
4,6-Dimethoxy-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and an aldehyde group at the 3 position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4,6-dimethoxyindazole.
Formylation: The introduction of the aldehyde group at the 3 position can be achieved through formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 4,6-dimethoxyindazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 4,6-Dimethoxy-1H-indazole-3-carboxylic acid.
Reduction: 4,6-Dimethoxy-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It can be used in the development of organic electronic materials due to its aromatic structure and functional groups.
Chemical Biology: It is employed in the design of molecular probes and sensors for biological studies.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets vary depending on the derivative and its intended use.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but lacks the methoxy groups.
4,6-Dimethoxyindole: Similar structure but lacks the aldehyde group.
4,6-Dimethoxy-2H-indazole: Similar structure but differs in the position of the nitrogen atom in the ring.
Uniqueness: 4,6-Dimethoxy-1H-indazole-3-carbaldehyde is unique due to the combination of methoxy groups and an aldehyde group on the indazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4,6-dimethoxy-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-10(9(4-6)15-2)8(5-13)12-11-7/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDBGKJYQGRQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646158 | |
Record name | 4,6-Dimethoxy-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-87-6 | |
Record name | 4,6-Dimethoxy-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxy-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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